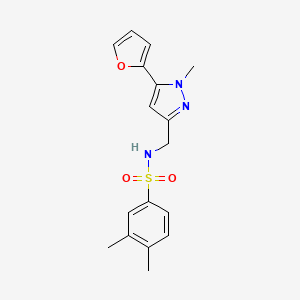

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-12-6-7-15(9-13(12)2)24(21,22)18-11-14-10-16(20(3)19-14)17-5-4-8-23-17/h4-10,18H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXCIUZZZBHQLCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CO3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that exhibits significant biological activity. This article explores its various biological effects, mechanisms of action, and potential applications in medicinal chemistry. The compound features a unique combination of furan and pyrazole rings, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Structural Components

- Furan Ring : Contributes to the compound's reactivity and biological interactions.

- Pyrazole Ring : Known for its role in various pharmacological activities.

- Benzene Sulfonamide Moiety : Enhances solubility and biological activity.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. A study highlighted that pyrazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways related to cell proliferation and survival .

Table 1: Summary of Anticancer Activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that pyrazole derivatives exhibit potent activity against various bacterial strains, potentially due to their ability to interfere with bacterial cell wall synthesis or function .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, similar to other sulfonamide derivatives. This inhibition can lead to reduced production of pro-inflammatory mediators, thus alleviating symptoms associated with inflammatory diseases .

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity. For example, it may inhibit COX enzymes involved in inflammation.

- Receptor Interaction : It binds to specific receptors on cell membranes, influencing cellular signaling pathways associated with growth and apoptosis.

- Gene Expression Modulation : The compound may alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

In a recent study, this compound was tested on breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation .

Case Study 2: Antimicrobial Activity Against Staphylococcus aureus

A study evaluating the antimicrobial efficacy of the compound demonstrated that it inhibited the growth of Staphylococcus aureus at low concentrations (MIC = 32 µg/mL). This suggests its potential application in treating infections caused by antibiotic-resistant strains .

Comparison with Similar Compounds

Methodological Considerations

Structural comparisons rely on crystallographic data generated using software like SHELX and WinGX , which are critical for resolving heterocyclic conformations and intermolecular interactions. For instance, LMM11’s activity was validated via in silico docking and antifungal assays , a methodology applicable to the target compound with further study.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-dimethylbenzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Subsequent functionalization includes alkylation at the pyrazole N1-position and sulfonamide coupling. Key steps:

- Pyrazole formation : Use microwave-assisted synthesis to enhance reaction efficiency and yield .

- Sulfonamide coupling : Employ coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen atmosphere to minimize hydrolysis .

- Optimization : Monitor reaction progress via TLC and adjust parameters (temperature: 60–80°C; pH: 7–9) to suppress side reactions like over-alkylation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure determination and refinement; ensure data resolution ≤ 0.8 Å for accurate bond-length analysis .

- NMR spectroscopy : Assign peaks using - and -NMR (DMSO-d6 or CDCl3) to verify substituent positions (e.g., furan C2 vs. C3 substitution) .

- HPLC-MS : Employ C18 reverse-phase columns (ACN/water gradient) with ESI-MS detection to confirm molecular ion [M+H] and assess purity (>95%) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence its physicochemical properties?

- Methodological Answer :

- Sulfonamide group : Enhances water solubility via hydrogen bonding; assess pKa (≈10–12) using potentiometric titration to predict ionization in biological systems .

- Furan ring : Prone to electrophilic substitution; monitor stability under oxidative conditions (e.g., HO) via UV-Vis spectroscopy .

- Pyrazole core : Stabilizes aromatic interactions; use DFT calculations (B3LYP/6-31G*) to evaluate resonance effects on planarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) in cell-free (SPR) vs. cell-based (luciferase reporter) systems to distinguish direct target engagement from off-target effects .

- Statistical validation : Apply Bland-Altman analysis to quantify inter-assay variability; outliers may indicate assay-specific artifacts (e.g., compound aggregation) .

- Solubility correction : Pre-treat compound with 0.1% DMSO or β-cyclodextrin to mitigate false negatives in high-throughput screens .

Q. What computational strategies are effective in predicting the compound’s biological targets and mechanism of action?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2, 5KIR) to prioritize targets; validate binding poses via MD simulations (AMBER) .

- QSAR modeling : Train models on pyrazole-sulfonamide datasets (IC values) to correlate substituent electronegativity with activity (R > 0.85) .

- Network pharmacology : Integrate STRING database interactions to identify off-target pathways (e.g., NF-κB) for toxicity profiling .

Q. How can reaction yields be improved during scale-up synthesis without compromising stereochemical purity?

- Methodological Answer :

- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig couplings; optimize ligand ratios (1:1.2) to reduce byproduct formation .

- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to maintain isothermal conditions (±2°C) .

- Chiral resolution : Use preparative SFC (supercritical CO/MeOH) with cellulose columns to separate enantiomers; monitor with polarimetry .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.